molecular formula C9H5ClN2O2 B083797 4-Chloro-6-nitroquinoline CAS No. 13675-94-0

4-Chloro-6-nitroquinoline

Cat. No.: B083797
CAS No.: 13675-94-0
M. Wt: 208.6 g/mol
InChI Key: FLKFKUSJAFUYDU-UHFFFAOYSA-N
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Description

4-Chloro-6-nitroquinoline is a useful research compound. Its molecular formula is C9H5ClN2O2 and its molecular weight is 208.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 146766. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis and Structural Studies : 4-Chloro-6-nitroquinoline is used in the synthesis of various quinoline derivatives. Zhao, Lei, and Guo (2017) synthesized 4-Chloro-6-methoxy-2-methyl-3-nitroquinoline, highlighting its potential for large-scale production and high yield of 85% (Zhao, Lei, & Guo, 2017). Dyablo et al. (2015) reported on the synthesis of quinoline derivatives containing methoxy groups, demonstrating the versatility of these compounds in chemical synthesis (Dyablo et al., 2015).

  • Cancer Research and Mutagenesis : The compound's derivatives, such as 4-nitroquinoline 1-oxide, are widely used in cancer research due to their carcinogenic properties. Stanley and Benson (1988) investigated the conjugation of 4-nitroquinoline 1-oxide with various enzymes, revealing insights into its carcinogenic mechanism (Stanley & Benson, 1988). Downes et al. (2014) characterized the mutagenic spectrum of 4-nitroquinoline 1-oxide in Aspergillus nidulans, providing crucial information on its mutagenic potential (Downes et al., 2014).

  • Genotoxicity and DNA Damage Studies : The genotoxic properties of 4-nitroquinoline derivatives, such as their ability to induce DNA damage, are significant for understanding cellular responses to DNA damage. Brüsehafer et al. (2015) assessed the clastogenicity of 4NQO, a derivative, in various cell lines, which is vital for its use in genotoxicity testing (Brüsehafer et al., 2015).

  • Prodrug Development : Couch et al. (2008) synthesized a range of 2-aryl-5-nitroquinolines as potential prodrug systems for bioreductive activation, demonstrating the compound's potential in medicinal chemistry (Couch et al., 2008).

  • Drug Metabolism Studies : Sugimura, Okabe, and Nagao (1966) studied an enzyme in rat liver that converts 4-nitroquinoline-1-oxide, suggesting the compound's importance in understanding drug metabolism and carcinogenesis (Sugimura, Okabe, & Nagao, 1966).

Safety and Hazards

The safety information for 4-Chloro-6-nitroquinoline includes several hazard statements: H302-H315-H319-H335 . Precautionary measures include P261-P280-P301+P312-P302+P352-P305+P351+P338 .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 4-Chloro-6-nitroquinoline are not fully understood due to limited research. As a derivative of quinoline, it may share some of its biochemical characteristics. Quinoline and its derivatives are known to participate in both electrophilic and nucleophilic substitution reactions .

Cellular Effects

Studies on similar nitroquinoline compounds have shown that they can induce the formation of cellular topoisomerase I-DNA cleavage complexes . This suggests that this compound could potentially interact with DNA and influence gene expression.

Molecular Mechanism

Based on the properties of similar nitroquinoline compounds, it could potentially interact with DNA and other biomolecules, leading to changes in gene expression .

Metabolic Pathways

Quinoline and its derivatives are known to undergo various metabolic reactions .

Properties

IUPAC Name

4-chloro-6-nitroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClN2O2/c10-8-3-4-11-9-2-1-6(12(13)14)5-7(8)9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLKFKUSJAFUYDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CC(=C2C=C1[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10301853
Record name 4-Chloro-6-nitroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10301853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13675-94-0
Record name 13675-94-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146766
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Chloro-6-nitroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10301853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-6-nitroquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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